N-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
Description
N-(2-Chlorophenyl)-3-(pyrrolidin-1-yl)propanamide is a synthetic organic compound featuring a 2-chlorophenyl group linked to a propanamide backbone, which is further substituted with a pyrrolidine ring. This structure combines aromatic, amide, and heterocyclic moieties, making it a versatile candidate for pharmacological and chemical research.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyrrolidin-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-1-2-6-12(11)15-13(17)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLZZAHSCJHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.
1. Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse pharmacological properties. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base, followed by purification processes such as recrystallization or chromatography.
2. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. The most notable findings include:
- Maximal Electroshock (MES) Test: This model evaluates the efficacy of anticonvulsants by inducing seizures through electrical stimulation. Compounds similar to this compound have shown significant protective effects against induced seizures, indicating their potential as effective anticonvulsants .
- Subcutaneous Pentylenetetrazole (s.c. PTZ) Test: In this model, the compound exhibited promising results, with effective doses showing lower ED50 values compared to established anticonvulsants like valproic acid .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - s.c. PTZ | Protective Index |
|---|---|---|---|
| This compound | 68.30 | 28.20 | 4.50 |
| Valproic Acid | 252.74 | 130.64 | 1.93 |
3. Analgesic Properties
In addition to its anticonvulsant activity, this compound has been investigated for its analgesic effects:
- Formalin Test: This model assesses pain response by injecting formalin into the paw of rodents. The compound demonstrated significant antinociceptive activity, suggesting its utility in pain management .
The proposed mechanism of action for this compound involves interactions with various ion channels and receptors:
- Voltage-Gated Sodium and Calcium Channels: The compound is believed to modulate these channels, which play critical roles in neuronal excitability and neurotransmitter release .
- GABA A Receptors: Potential interaction with GABAergic systems may contribute to its anticonvulsant effects, enhancing inhibitory neurotransmission in the central nervous system .
5. Safety and Toxicology
Safety assessments have indicated that derivatives of this compound exhibit low neurotoxic and hepatotoxic properties at therapeutic doses, making them suitable candidates for further pharmacological development .
6. Case Studies
Several case studies have reported on the efficacy and safety profiles of related compounds in clinical settings:
- A study involving a cohort of patients with drug-resistant epilepsy found that treatment with related pyrrolidine derivatives resulted in reduced seizure frequency and improved quality of life .
- Another case highlighted the analgesic effects observed in patients experiencing neuropathic pain, where treatment with similar compounds provided significant relief compared to placebo controls .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to N-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide. Specifically, derivatives such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide have shown promising results in various seizure models:
- Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants against generalized tonic-clonic seizures. Compounds derived from this compound demonstrated protective indices superior to established drugs like valproic acid .
- Pentylenetetrazole (PTZ) Test : In this model, the compound exhibited significant protection against seizures induced by PTZ, suggesting its potential as a broad-spectrum anticonvulsant .
The findings indicate that these compounds could be integrated into treatment regimens for various forms of epilepsy, including drug-resistant cases .
Analgesic Properties
In addition to their anticonvulsant effects, derivatives of this compound have been evaluated for their analgesic properties:
- Neuropathic Pain Models : Compounds such as 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione have shown significant antinociceptive activity in acute and chronic pain models, including the hot plate and formalin tests .
This dual action—anticonvulsant and analgesic—positions these compounds as potential candidates for treating conditions where both seizure control and pain relief are necessary.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies demonstrating the efficacy of this compound derivatives:
These studies collectively underscore the therapeutic potential of this compound derivatives in treating neurological disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Heterocyclic Variations : Replacing pyrrolidine with pyrazole () reduces conformational flexibility, which may limit receptor engagement, while indole derivatives () introduce aromaticity that could enhance π-π stacking in biological systems.
- Backbone Modifications : Elongating the carbon chain (e.g., butanamide in ) improves binding affinity but may reduce metabolic stability .
Pharmacological Profiles
- Target Compound : Preliminary studies suggest activity in modulating neurotransmitter receptors (e.g., dopamine, serotonin) due to the pyrrolidine moiety’s affinity for GPCRs .
- Fluorophenyl Analogs : Exhibit higher selectivity for kinases and enzymes, attributed to fluorine’s electronegativity and smaller atomic radius .
- Methoxy-Indole Derivatives : Demonstrate improved blood-brain barrier penetration, highlighting the role of lipophilicity in CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
